molecular formula C23H23NO4S B2535754 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide CAS No. 1448071-21-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide

Cat. No.: B2535754
CAS No.: 1448071-21-3
M. Wt: 409.5
InChI Key: CZQOJUYNDNOPCX-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a hydroxypropyl group, and an acetylbenzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an epoxide ring-opening reaction using a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with an acetylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and sulfonamide groups can contribute to its binding affinity and specificity, while the hydroxypropyl group may influence its solubility and bioavailability.

Comparison with Similar Compounds

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-benzenesulfonamide: Lacks the acetyl group, which may affect its reactivity and biological activity.

    N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-3-acetylbenzenesulfonamide: Contains a shorter hydroxyalkyl chain, which may influence its solubility and binding properties.

    N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-acetylbenzenesulfonamide: Has the acetyl group in a different position, potentially altering its chemical and biological properties.

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-17(25)20-9-6-10-22(15-20)29(27,28)24-16-23(2,26)21-13-11-19(12-14-21)18-7-4-3-5-8-18/h3-15,24,26H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQOJUYNDNOPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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